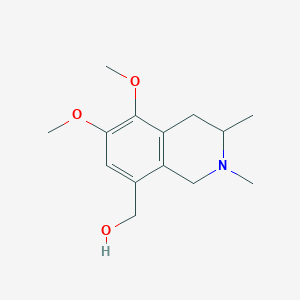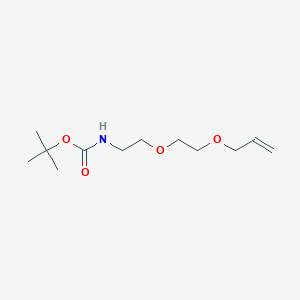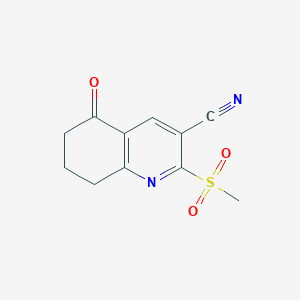
(5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisochinolin-8-yl)methanol ist eine komplexe organische Verbindung, die zur Klasse der Tetrahydroisochinoline gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden häufig in der medizinischen Chemie zur Arzneimittelentwicklung eingesetzt. Die Struktur dieser Verbindung umfasst einen Tetrahydroisochinolin-Kern mit Methoxy- und Methylsubstituenten, die zu ihren einzigartigen chemischen Eigenschaften beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisochinolin-8-yl)methanol umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beinhaltet die Petasis-Reaktion, gefolgt von der Pomeranz-Fritsch-Bobbitt-Cyclisierung. Die Petasis-Reaktion beinhaltet die Bildung eines diastereomeren Morpholinonderivats, das dann durch Cyclisierung in den gewünschten Tetrahydroisochinolin-Kern umgewandelt wird .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde wahrscheinlich die Optimierung des Synthesewegs für die großtechnische Produktion beinhalten, um hohe Ausbeute und Reinheit zu gewährleisten und gleichzeitig Kosten und Umweltbelastung zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisochinolin-8-yl)methanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Diese Reaktion kann Doppelbindungen oder andere funktionelle Gruppen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen können variieren, aber sie beinhalten oft bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschte Transformation zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation eine Verbindung mit zusätzlichen Hydroxylgruppen ergeben, während die Reduktion ein sättigeres Molekül ergeben kann.
Wissenschaftliche Forschungsanwendungen
(5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisochinolin-8-yl)methanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein zur Synthese komplexerer Moleküle verwendet.
Industrie: Es kann bei der Entwicklung neuer Materialien oder als Vorläufer für andere Industriechemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisochinolin-8-yl)methanol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Zum Beispiel kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of (5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dimethoxyethan: Ein Lösungsmittel, das in Batterien und der metallorganischen Chemie verwendet wird.
Phenol, 2,6-Dimethoxy-: Eine Verbindung mit ähnlichen Methoxysubstituenten.
Einzigartigkeit
Was (5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisochinolin-8-yl)methanol auszeichnet, ist sein Tetrahydroisochinolin-Kern, der in den oben aufgeführten ähnlichen Verbindungen nicht vorhanden ist. Diese Kernstruktur trägt zu seinen einzigartigen chemischen und biologischen Eigenschaften bei, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
CAS-Nummer |
87665-03-0 |
|---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
(5,6-dimethoxy-2,3-dimethyl-3,4-dihydro-1H-isoquinolin-8-yl)methanol |
InChI |
InChI=1S/C14H21NO3/c1-9-5-11-12(7-15(9)2)10(8-16)6-13(17-3)14(11)18-4/h6,9,16H,5,7-8H2,1-4H3 |
InChI-Schlüssel |
PZKPCXHTUSLJJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(CN1C)C(=CC(=C2OC)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11864897.png)
![4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864910.png)




![5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11864949.png)

![4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11864954.png)

![5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B11864962.png)


